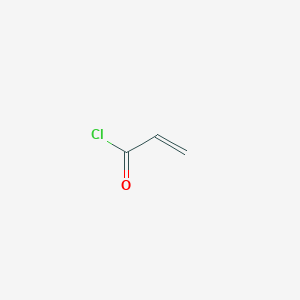
Acryloyl chloride
Cat. No. B146887
Key on ui cas rn:
814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04096182
Procedure details


25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand over night
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter it is distilled at about 20 torrs
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04096182
Procedure details


25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand over night
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter it is distilled at about 20 torrs
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
